3,5-二氯-2-硝基苯甲醛

描述

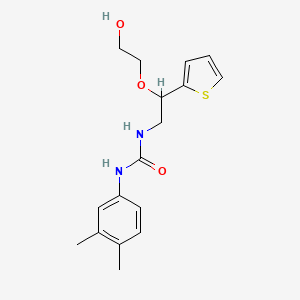

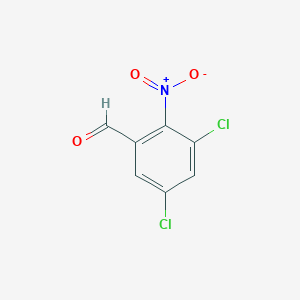

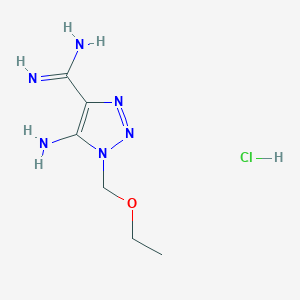

3,5-Dichloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2NO3 . It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .

Synthesis Analysis

The synthesis of 3,5-Dichloro-2-nitrobenzaldehyde can be achieved by the nitration of 3,5-dichlorobenzaldehyde in a mixture of nitric acid and sulfuric acid . Another method involves the formylation of phenols with electron-withdrawing groups in strong acids .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-nitrobenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

3,5-Dichloro-2-nitrobenzaldehyde has a molecular formula of C7H3Cl2NO3, an average mass of 220.010 Da, and a monoisotopic mass of 218.949005 Da .科学研究应用

二氢吡啶衍生物的合成

- 研究背景:3,5-二氯-2-硝基苯甲醛在二氢吡啶衍生物的合成中发挥作用。这些衍生物在制药领域具有广泛的实际应用,尤其是在钙通道阻滞剂领域。

- 参考文献:(Perozo-Rondón 等,2006)。

化学光度测量法

- 研究背景:与 3,5-二氯-2-硝基苯甲醛密切相关的 2-硝基苯甲醛是一种方便、光化学敏感且热稳定的光度计。它已用于溶液和冰光化学实验中。

- 参考文献:(Galbavy 等,2010)。

抗疟疾和球虫抑制剂化合物的生产

- 研究背景:2-硝基苯甲醛(与 3,5-二氯-2-硝基苯甲醛相似)的缩合反应产生具有显着球虫抑制作用和抗疟疾作用的化合物。这些化合物有望用于治疗耐药性疟疾寄生虫。

- 参考文献:(Dürckheimer 等,1980)。

苯甲醛衍生物的合成

- 研究背景:3,5-二氯-2-硝基苯甲醛参与各种苯甲醛衍生物的合成,这些衍生物是有机合成的重要中间体,在香料和制药工业中具有应用。

- 参考文献:(宋岩,2014)。

安全和危害

作用机制

Nitro Compounds

Nitro compounds are a significant class of organic compounds where one or more nitro groups (-NO2) are attached to a carbon atom. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it’s attached highly susceptible to nucleophilic attack. Nitro compounds are often used in the production of explosives due to their ability to release a large amount of energy when decomposed .

Reactions of Nitro Compounds

Nitro compounds can undergo a variety of reactions, including reduction to amines, and participation in nucleophilic substitution reactions . The nitro group’s strong electron-withdrawing nature can activate the benzene ring towards electrophilic aromatic substitution .

属性

IUPAC Name |

3,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLHPPPBSVQLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2642066.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642069.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)

![methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate](/img/structure/B2642077.png)

![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)